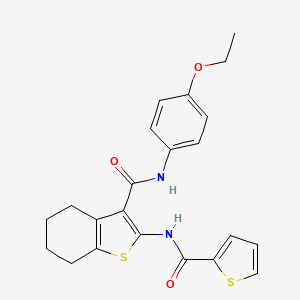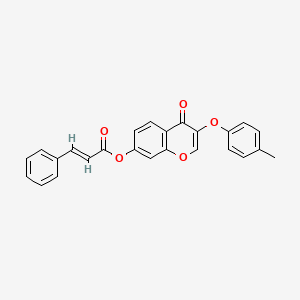![molecular formula C20H19N3O3S B3477025 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B3477025.png)
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide
Overview
Description
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide is a complex organic compound that belongs to the class of enamides. Enamides are valuable organic substrates known for their stability and reactivity, making them useful in various synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide typically involves multiple steps, including the formation of the enamide backbone and the introduction of the benzyloxy and methoxyphenyl groups. Common synthetic routes may involve the use of starting materials such as substituted benzaldehydes, thiadiazoles, and appropriate amines. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can lead to the formation of new compounds with different functional groups.
Scientific Research Applications
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide has a wide range of scientific research applications, including:
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide include other enamides with different substituents on the phenyl and thiadiazole rings. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both benzyloxy and methoxyphenyl groups, along with the thiadiazole moiety, makes it a versatile compound for various research and industrial purposes.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-22-23-20(27-14)21-19(24)11-9-15-8-10-17(18(12-15)25-2)26-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23,24)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYITUNYOGANMFY-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B3476959.png)
![Ethyl 6-methoxy-4-[(2-methoxy-5-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B3476973.png)

![N-[3-[(4-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B3476989.png)
![N-[3-(acetylamino)phenyl]-3,3-diphenylpropanamide](/img/structure/B3476994.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B3477007.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3477010.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B3477011.png)
![ethyl (2E)-2-({(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]prop-2-enoyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B3477017.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(3-chloro-2-methylphenyl)acrylamide](/img/structure/B3477029.png)
![(E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B3477039.png)
![2-(4-chloro-2,5-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3477047.png)

